6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate
Description
6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate (CAS: 62729-50-4) is a heterocyclic compound featuring a fused thieno[3,4-d][1,3]dioxolane core with acetyloxy substituents. Its structure includes a tetrahydrothiophene ring fused to a 1,3-dioxolane moiety, with acetyl groups at the 4- and 6-positions. Key synonyms include NSC 301200 and AIDS-128851 .
Properties
CAS No. |
62729-50-4 |
|---|---|
Molecular Formula |
C9H10O7S |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
(4-acetyloxy-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-6-yl) acetate |
InChI |
InChI=1S/C9H10O7S/c1-3(10)13-7-5-6(16-9(12)15-5)8(17-7)14-4(2)11/h5-8H,1-2H3 |
InChI Key |
KLLNIGSJTTUBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(C(S1)OC(=O)C)OC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate typically involves multiple steps. One common method starts with the preparation of the thieno-dioxolane core, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table summarizes structural differences and similarities:
Biological Activity
6-(Acetyloxy)-2-oxotetrahydrothieno(3,4-d)(1,3)dioxol-4-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antioxidant capabilities, cytotoxicity, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO. The compound features a thieno-dioxole structure that contributes to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
| Assay | IC50 Value (μg/mL) | Reference Compound | Reference IC50 Value (μg/mL) |
|---|---|---|---|
| DPPH | TBD | Ascorbic Acid | 4.57 |
| FRAP | TBD | BHT | 546.0 |
Note: TBD indicates that specific values for this compound need to be determined through experimental studies.
Cytotoxicity
Cytotoxicity studies conducted on non-cancerous cell lines (e.g., 3T3 fibroblast cells) revealed that this compound exhibited low toxicity up to concentrations of 250 μg/mL. This suggests a favorable safety profile for potential therapeutic applications.
The mechanism of action for the antioxidant properties of this compound may involve the scavenging of free radicals and the inhibition of lipid peroxidation. The presence of electron-withdrawing groups in the structure enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds and have provided insights into their potential applications:
- Antioxidant Studies : A study published in Molecules highlighted the synthesis and evaluation of thieno-dioxole derivatives, demonstrating significant antioxidant activity comparable to established antioxidants such as ascorbic acid .
- Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of thienodioxole derivatives on cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
